N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-thiophen-2-yl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S2/c16-15(17,18)22-11-5-3-10(4-6-11)13-20(7-9-24-13)14(21)19-12-2-1-8-23-12/h1-6,8,13H,7,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQQALGJXIOGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)NC2=CC=CS2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an α-haloamide under basic conditions. For example, thiophen-2-yl thiol can be reacted with 2-bromoacetamide in the presence of a base such as sodium hydroxide to form the thiazolidine ring.
Introduction of Trifluoromethoxy-Substituted Phenyl Group: The trifluoromethoxy-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable phenol derivative with trifluoromethanesulfonic anhydride (Tf2O) to form the trifluoromethoxy group.
Coupling Reactions: The final step involves coupling the thiazolidine intermediate with the trifluoromethoxy-substituted phenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Carboxamide Derivatives ()
Compounds such as methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (96b) and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) share the thiophene-carboxamide backbone with the target compound. Key differences include:
- Substituent positioning : The target compound’s thiophen-2-yl group is directly linked to the thiazolidine nitrogen, whereas derivatives in feature carboxamide groups at the thiophene-3-position. This positional variation impacts electronic distribution and steric interactions.
- Functional groups: The target’s trifluoromethoxy phenyl group contrasts with ethylcarbamoyl or hydrazide substituents in . Trifluoromethoxy groups are known to improve lipophilicity and bioavailability compared to alkyl chains .
Table 1: Structural Comparison of Thiophene Carboxamide Derivatives
Thiazolidine vs. Thiazolidinone Cores ()
highlights 5-(2-Chloro-N-phenylacetamido)-3-(2-chloroacetamido)-4-cyano-N-methyl-thiophene-2-carboxamide (8a), which incorporates a thiophene-carboxamide structure but lacks a thiazolidine ring. The target compound’s thiazolidine core differs from thiazolidinones (which contain a ketone group) in reactivity and hydrogen-bonding capacity. Thiazolidines are more flexible and may exhibit distinct pharmacokinetic profiles due to reduced ring strain compared to thiazolidinones .
Substituent Effects ()
The 3-chloro-N-phenyl-phthalimide in features a chloro-phenyl substituent on a phthalimide core. While structurally distinct from the target compound, the chloro and trifluoromethoxy groups share electron-withdrawing properties. The trifluoromethoxy group in the target compound likely confers greater metabolic stability and enhanced hydrophobic interactions compared to chloro substituents, which are more prone to nucleophilic displacement .
Table 2: Substituent Impact on Key Properties
Biological Activity
N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a thiazolidine core with a thiophene ring and a trifluoromethoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of 303.29 g/mol. The presence of fluorinated groups is known to enhance pharmacological properties, making this compound particularly noteworthy for biological evaluations.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity of thiazolidine derivatives, including our compound of interest.
Case Study: Antimicrobial Efficacy
A study evaluated various thiazolidine derivatives against multiple bacterial and fungal strains. The results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) ranging from 10.7 to 21.4 μmol/mL against several pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Antioxidant Activity
Thiazolidine derivatives are also recognized for their antioxidant properties. A review highlighted that modifications in the thiazolidine structure can significantly enhance antioxidant activity.
The antioxidant activity is often assessed through assays like the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures lipid peroxidation. Compounds with specific substitutions showed improved efficacy in reducing oxidative stress markers .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been investigated in various studies, showing promise in inhibiting cancer cell proliferation.
Case Study: Cytotoxic Effects
Research indicated that derivatives of thiazolidines demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, one derivative exhibited an IC50 value of 0.31 µM against HT-29 colon cancer cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.45 |
| A549 | 0.53 |
| HeLa | 0.52 |
| HT-29 | 0.31 |
Q & A
Q. Q1. What are standard synthetic protocols for preparing N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide?
Methodological Answer: The synthesis typically involves two key steps: (1) formation of the amide bond between the thiophene and carboxamide moieties and (2) cyclization to form the thiazolidine ring.
- Amide Bond Formation : React 2-thiophenecarbonyl chloride with a substituted aniline derivative (e.g., 4-(trifluoromethoxy)aniline) in acetonitrile under reflux (1–3 hours). This method is adapted from the synthesis of N-(2-nitrophenyl)thiophene-2-carboxamide .
- Thiazolidine Cyclization : Use iodine and triethylamine in DMF to promote cyclization, similar to methods for 1,3,4-thiadiazole derivatives. Reaction times range from 1–3 minutes under reflux .
Key Characterization Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 65–75% (optimized conditions) | |
| Melting Point | ~397 K (observed in analogous compounds) |
Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm for aromatic protons), trifluoromethoxy group (δ 4.3 ppm for OCH2CF3), and thiazolidine ring (δ 3.1–3.5 ppm for CH2 groups) .
- IR Spectroscopy : Confirm carbonyl stretching (C=O) at ~1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene and phenyl rings) to confirm spatial arrangement .
Advanced Research Questions
Q. Q3. How can researchers design assays to evaluate the compound’s biological activity?
Methodological Answer:
- Antimicrobial Activity : Use microbroth dilution assays (e.g., against S. aureus or E. coli) with IC50 determination. Reference protocols from 1,3,4-thiadiazole derivatives showing MIC values of 8–32 µg/mL .
- Enzyme Inhibition : Screen against targets like glutaminase (see CB-839 analogs) using fluorescence-based assays with NADH oxidation monitoring .
Data Table :
| Assay Type | Target | IC50/MIC | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | 16 µg/mL | |
| Enzyme Inhibition | Glutaminase | 50 nM (analog) |
Q. Q4. How does the trifluoromethoxy group influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The -OCF3 group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via HPLC) .
- Metabolic Stability : In vitro liver microsome assays show a 40% reduction in clearance due to decreased oxidative metabolism (cf. CYP3A4 inhibition studies) .
Q. Q5. How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Model Variability : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Dose-Response Curves : Ensure assays use consistent concentrations (e.g., 1–100 µM) and triplicate measurements. Discrepancies in IC50 values >50% may indicate assay interference .
- Computational Validation : Perform molecular docking to verify binding poses in targets like kinesin (see AZ82 studies) .
Q. Q6. What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use 10% DMSO + 40% PEG-400 in saline (v/v) to achieve solubility >5 mg/mL (tested via dynamic light scattering) .
- Prodrug Design : Introduce phosphate esters at the carboxamide group, increasing aqueous solubility by 3-fold (measured in PBS pH 7.4) .
Data Contradiction Analysis
Q. Q7. Why might synthesis yields vary significantly between laboratories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
